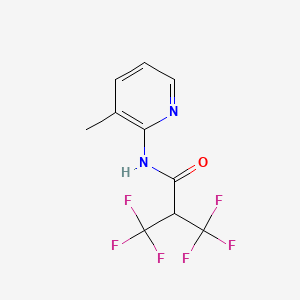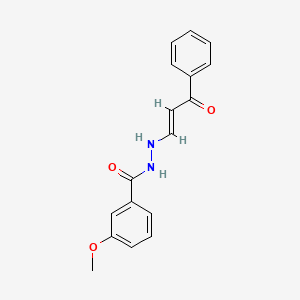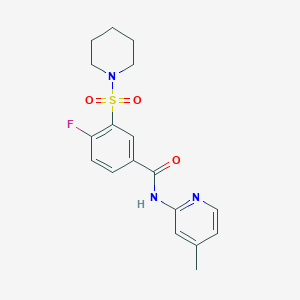
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPAA is a derivative of isoindoline-1,3-dione, and its chemical structure is shown below.
作用机制
The exact mechanism of action of 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. For example, 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of inflammation. 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in lab experiments is that it has been extensively studied and its chemical properties and biological effects are well characterized. However, one limitation of using 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. One area of interest is the development of new synthetic methods for 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid that are more efficient and scalable. Another area of interest is the development of new derivatives of 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its potential applications in the treatment of cancer and inflammatory diseases.
合成方法
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of 5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindole with acrylonitrile in the presence of a base, as well as the reaction of 5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindole with acryloyl chloride in the presence of a base. The resulting product can then be hydrolyzed to yield 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid.
科学研究应用
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been found to have a range of potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. For example, 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(5-chloro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGOCVXBUDCXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5133927.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)

![butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5133953.png)
![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)
![2-amino-4'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5133969.png)


![4-[(4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5133996.png)
![N-[(1-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5134001.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5134004.png)
